2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
. This compound is characterized by its unique structure, which includes a cyclopentyl group, a pyrrolidinyl group, and a fluoropyrimidinyl group.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This could potentially lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been found to be valuable scaffolds in the treatment of epilepsy .
Result of Action
The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Action Environment
The non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—increases the three-dimensional (3d) coverage of the molecule , which could potentially influence its action in different environments.
Preparation Methods
The synthesis of 2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound for studying biological processes.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a reagent in industrial processes.
Comparison with Similar Compounds
2-Cyclopentyl-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone can be compared with other similar compounds that have cyclopentyl, pyrrolidinyl, or fluoropyrimidinyl groups. Some similar compounds include:
- 2-Cyclopentyl-1-(3-pyrrolidinyl)ethanone
- 2-Cyclopentyl-1-(3-(5-fluoropyrimidinyl)oxy)pyrrolidin-1-yl)ethanone
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-12-8-17-15(18-9-12)21-13-5-6-19(10-13)14(20)7-11-3-1-2-4-11/h8-9,11,13H,1-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLMTULGHJEIOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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